(E)-3-methyloct-2-en-6-yn-1-ol

Catalog No.
S16114273
CAS No.
M.F
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-methyloct-2-en-6-yn-1-ol

Product Name

(E)-3-methyloct-2-en-6-yn-1-ol

IUPAC Name

(E)-3-methyloct-2-en-6-yn-1-ol

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-3-4-5-6-9(2)7-8-10/h7,10H,5-6,8H2,1-2H3/b9-7+

InChI Key

DZVSTVJWZXYAHQ-VQHVLOKHSA-N

Canonical SMILES

CC#CCCC(=CCO)C

Isomeric SMILES

CC#CCC/C(=C/CO)/C

(E)-3-methyloct-2-en-6-yn-1-ol, also known by its CAS number 102699-81-0, is an organic compound characterized by a complex structure that includes both alkenyl and alkynyl functional groups. Its molecular formula is C9H14OC_9H_{14}O, and it has a molecular weight of approximately 138.207 g/mol. The compound features a double bond between the second and third carbon atoms and a triple bond between the sixth and seventh carbon atoms in its carbon chain, which contributes to its unique reactivity and properties. The presence of a hydroxyl group (-OH) at the first carbon enhances its potential for various

The chemical reactivity of (E)-3-methyloct-2-en-6-yn-1-ol can be attributed to its functional groups. Key reactions include:

  • Hydrolysis: The hydroxyl group can undergo hydrolysis in the presence of acids or bases, leading to the formation of alcohols or acids.
  • Addition Reactions: The double bond can participate in electrophilic addition reactions, allowing for the introduction of various substituents.
  • Rearrangements: Under certain conditions, this compound may undergo rearrangement reactions, particularly when subjected to heat or catalysts.

These reactions make (E)-3-methyloct-2-en-6-yn-1-ol a versatile intermediate in organic synthesis .

Research indicates that (E)-3-methyloct-2-en-6-yn-1-ol exhibits notable biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Effects: Compounds with similar structures have been reported to exhibit anti-inflammatory properties, indicating potential therapeutic applications.
  • Insecticidal Activity: Some derivatives of alkenyl and alkynyl alcohols have shown effectiveness as insecticides, making (E)-3-methyloct-2-en-6-yn-1-ol a candidate for further investigation in pest control applications .

The synthesis of (E)-3-methyloct-2-en-6-yn-1-ol can be achieved through several methods:

  • Alkyne Formation: Starting from readily available alkynes, this compound can be synthesized via various coupling reactions involving alkenes.
  • Catalytic Reactions: Indium(III)-catalyzed reactions have been reported to facilitate the formation of similar compounds through cascade cycloisomerization processes.
  • Functional Group Transformations: Utilizing functional group interconversions allows chemists to modify existing compounds into (E)-3-methyloct-2-en-6-yn-1-ol effectively .

(E)-3-methyloct-2-en-6-yn-1-ol has potential applications in various fields:

  • Fragrance Industry: Its unique structure may lend itself to use as a fragrance component in perfumes and cosmetics.
  • Pharmaceuticals: Given its biological activity, it could be explored as a lead compound in drug development.
  • Agricultural Chemicals: Its insecticidal properties suggest potential applications in pest management solutions .

Interaction studies involving (E)-3-methyloct-2-en-6-yn-1-ol focus on its behavior in biological systems and its interactions with other compounds:

  • Binding Affinity Studies: Research on how this compound interacts with specific enzymes or receptors can provide insight into its biological mechanisms.
  • Synergistic Effects: Investigating combinations with other bioactive compounds may reveal enhanced effects, particularly in antimicrobial or anti-inflammatory contexts.
  • Metabolic Pathways: Understanding how this compound is metabolized in organisms can help elucidate its potential therapeutic roles .

Several compounds share structural similarities with (E)-3-methyloct-2-en-6-yn-1-ol, which can be compared based on their functional groups and applications:

Compound NameStructure TypeUnique Features
6-Ethyl-3-methyloct-6-en-1-olAlkenyl AlcoholContains an ethyl group at the sixth position
4-Methyl-octadienalAldehydeFeatures an aldehyde functional group
5-Methyl-octenoneKetonePossesses a ketone functional group
7-Methyl-octadienalAldehydeSimilar chain length but with aldehyde functionality
3-MethylcyclotetradeceneCycloalkeneCyclic structure providing different reactivity

The uniqueness of (E)-3-methyloct-2-en-6-yn-1-ol lies in its specific combination of alkenyl and alkynyl functionalities along with the hydroxyl group, which distinguishes it from other similar compounds .

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

138.104465066 g/mol

Monoisotopic Mass

138.104465066 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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